3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%
Brand Name: Vulcanchem
CAS No.: 892266-81-8
VCID: VC11690932
InChI: InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21)
SMILES: C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl
Molecular Formula: C16H9ClFNO2
Molecular Weight: 301.70 g/mol

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%

CAS No.: 892266-81-8

Cat. No.: VC11690932

Molecular Formula: C16H9ClFNO2

Molecular Weight: 301.70 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one;  >90% - 892266-81-8

Specification

CAS No. 892266-81-8
Molecular Formula C16H9ClFNO2
Molecular Weight 301.70 g/mol
IUPAC Name 3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one
Standard InChI InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21)
Standard InChI Key MCKISBOOSHURBK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl

Introduction

3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a quinoline derivative characterized by the presence of a 4-chlorobenzoyl group and a fluorine atom at the 6th position on the quinoline ring. With a purity exceeding 90%, this compound holds significant interest in medicinal chemistry due to its structural features that align with pharmacologically active scaffolds, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from quinoline derivatives. The process includes:

  • Fluorination of the quinoline ring at the desired position.

  • Benzoylation using 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions.

  • Purification through recrystallization or chromatography to achieve >90% purity.

Analytical Characterization

The compound is characterized using advanced spectroscopic and analytical techniques:

  • NMR Spectroscopy (1H and 13C): Confirms the chemical shifts corresponding to the quinoline framework, fluorine substitution, and benzoyl group.

  • Mass Spectrometry (MS): Verifies molecular weight and purity.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl (C=O) and aromatic C-H bonds.

  • Elemental Analysis: Confirms the stoichiometric composition.

Biological Relevance

Quinoline derivatives like this compound are recognized for their diverse pharmacological properties:

  • Antimicrobial Activity: Fluoroquinolones are well-known antibiotics targeting bacterial DNA gyrase and topoisomerase IV enzymes. The structural modifications in this compound suggest potential activity against resistant bacterial strains.

  • Anticancer Potential: The electron-withdrawing groups (fluorine and chlorine) enhance cellular uptake and interaction with cancer cell targets.

  • Anti-inflammatory Properties: Quinoline derivatives often exhibit COX-inhibitory effects.

Potential Applications

This compound's structure makes it a candidate for:

  • Development of new antimicrobial agents.

  • Screening for anticancer activity via molecular docking studies.

  • Use as an intermediate in synthesizing more complex bioactive molecules.

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